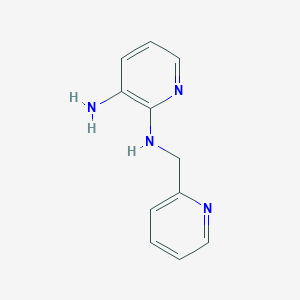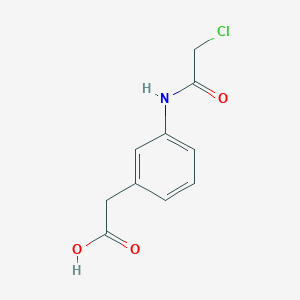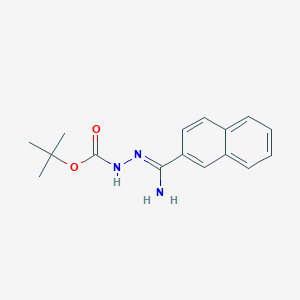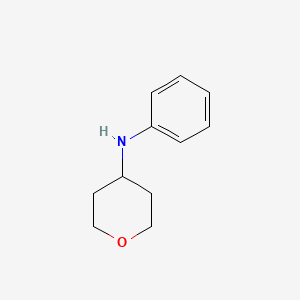
3-(3-Nitropyridin-2-ylamino)propan-1-ol
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-Nitropyridin-2-ylamino)propan-1-ol involves the reaction of amines with halogenated pyridines. In one study, the synthesis of 4-(3-nitropyridin-2-ylamino)phenol, a compound structurally similar to the one of interest, was achieved by reacting 4-aminophenol with 2-chloro-3-nitropyridine. This reaction is a key step in the production of potential antitumor agents like ABT-751. Notably, the reduction of the nitro group to an amino group was performed using sodium sulfide in aqueous media, which offers advantages such as shorter reaction times and simplified operations compared to traditional Pd/C catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of compounds in the same family as 3-(3-Nitropyridin-2-ylamino)propan-1-ol has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of 4-(3-nitropyridin-2-ylamino)phenol was determined and found to crystallize in the P21/c space group of the monoclinic system. The intermolecular hydrogen bonds, specifically N–H–O and O–H–N, play a crucial role in stabilizing the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of nitropyridinylamino compounds can be inferred from related studies. For example, the aminohalogenation of α,β-unsaturated ketones, which is a reaction that could be relevant to the synthesis of 3-(3-Nitropyridin-2-ylamino)propan-1-ol derivatives, has been shown to proceed with high regio- and stereoselectivity. The use of 2-nitrophenylsulfonyl as a nitrogen source and copper(I) triflate as a catalyst has been demonstrated to be effective in this context. The formation of an N-(2-nosyl)-N-H-aziridinium intermediate is proposed during the aminohalogenation process .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(3-Nitropyridin-2-ylamino)propan-1-ol are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The crystalline nature and the presence of intermolecular hydrogen bonding suggest that such compounds may have relatively high melting points and could exhibit polymorphism. The nitro group presence indicates potential for further chemical modifications, such as reduction to an amino group, which can significantly alter the compound's chemical behavior and biological activity .
Eigenschaften
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8/h1,3-4,12H,2,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRGIDURANGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



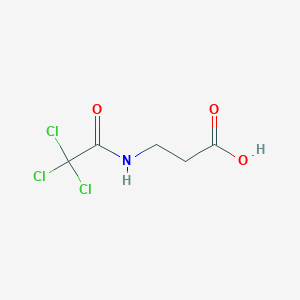
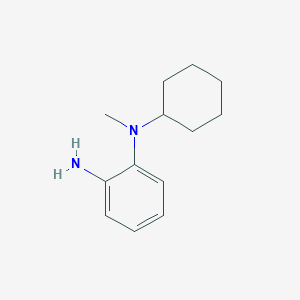

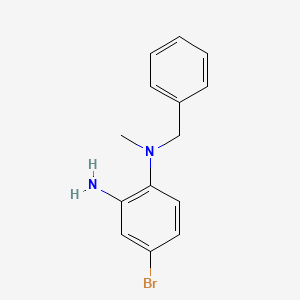
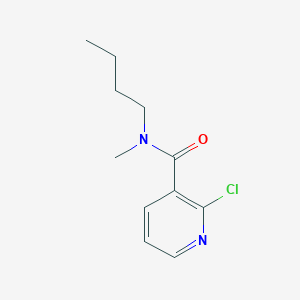


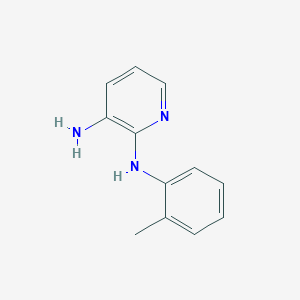
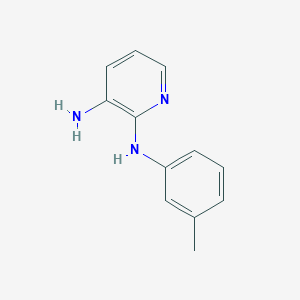
![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)
